The synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol typically involves several enantioselective methods aimed at constructing the bicyclic framework. One notable approach is the stereoselective transformation of acyclic precursors that contain the necessary stereochemical information for the desired product. Common methods include:
The synthetic reactions often require specific conditions, including the use of solvents such as dimethylformamide or tetrahydrofuran, and may involve bases like sodium hydroxide or triethylamine to facilitate the reaction. Typical temperature ranges for these reactions are from 0°C to 60°C, with careful monitoring of reaction progress via techniques such as high-performance liquid chromatography.
Key data regarding its molecular structure includes:
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is involved in various chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions:
The products formed depend on reaction conditions such as temperature and concentration.
The mechanism of action of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol primarily involves its interaction with biological receptors and enzymes:
Research indicates that this compound can inhibit specific enzyme activities by binding to their active sites, thereby altering substrate interactions and catalytic efficiency.
The applications of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol span several fields:
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is a synthetic tropane alkaloid derivative characterized by a bicyclic framework consisting of a piperidine ring bridged by a methylene group, forming a rigid [3.2.1] octane scaffold. The systematic name designates:
Structurally, it belongs to the nor-tropane alkaloid family, defined by the absence of the N-methyl group typical of classical tropanes (e.g., cocaine). Unlike natural tropanes that bear esterified hydroxyl groups (e.g., hyoscyamine), its C3 hydroxy and phenyl substituents introduce unique steric and electronic properties [7]. The SMILES notation C1CC2CC(CC1N2)(C3=CC=CC=C3)O
and InChIKey ROZUZZWOTMMUTR-UHFFFAOYSA-N
encode its connectivity and isomerism [3].
Table 1: Nomenclature and Identifiers
Systematic Name | CAS RN | Molecular Formula | SMILES | InChIKey | |
---|---|---|---|---|---|
(1R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol | 37511-62-9 | C₁₃H₁₇NO | C1CC2CC(CC1N2)(C3=CC=CC=C3)O | ROZUZZWOTMMUTR-UHFFFAOYSA-N | |
8-Azabicyclo[3.2.1]octan-3-ol (parent scaffold) | 501-33-7 | C₇H₁₃NO | C1CC2CC(CC1N2)O | YYMCYJLIYNNOMK-UHFFFAOYSA-N | [3] [5] [7] |
This compound serves as a versatile pharmacophore in drug discovery due to its constrained geometry, which enforces specific receptor-binding conformations. Key research applications include:
Derivatives like 8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510) function as potent, orally active nociceptin opioid receptor (NOP) agonists. SCH 221510 demonstrates high affinity for NOP (Kᵢ = 8.2 nM) and exhibits anxiolytic-like effects in rodent models without motor impairment, positioning it as a non-addictive alternative to benzodiazepines [6] [8]. Its efficacy arises from the C3 phenyl group enhancing hydrophobic pocket interactions within the receptor’s transmembrane domain.
N-Substituted analogs act as selective MOR antagonists. For example, 8-disubstituted alkyl derivatives show sub-nanomolar binding affinity (IC₅₀ < 10 nM) and efficacy in reversing opioid-induced constipation and postoperative ileus. The N-alkyl/aryl modifications fine-tune receptor selectivity over delta (DOR) and kappa (KOR) opioid receptors [8].
The unsubstituted 8-azabicyclo[3.2.1]octan-3-ol parent structure (CAS 501-33-7) is investigated for neuroprotection in ischemic stroke and neurodegenerative models. Its piperidine nitrogen and C3 hydroxyl group enable interactions with NMDA receptors or antioxidant pathways, mitigating excitotoxicity and oxidative stress [7].
Table 2: Key Derivatives and Pharmacological Activities
Derivative | Biological Target | Activity | Structure-Activity Insight |
---|---|---|---|
SCH 221510 | Nociceptin Opioid Receptor (NOP) | Agonist (Kᵢ = 8.2 nM) | Bis(2-methylphenyl)methyl at N8 enhances brain penetration and receptor occupancy [6] |
N-Alkyl/Aryl analogs | Mu Opioid Receptor (MOR) | Antagonist (IC₅₀ < 10 nM) | Bulky N-substituents (e.g., 2-iodopyrimidine) improve MOR selectivity over KOR/DOR [8] |
3-(Heteroaryl)-analogs | NMDA Receptors | Neuroprotection | Replacement of phenyl with pyridyl enhances chelation of redox-active metals [7] |
Despite its potential, several challenges persist:
Current synthetic routes, such as those in patent US20060058343A1, involve:
While N- and C3-modifications are well-studied, the impact of bridge substitutions (e.g., C2 or C6 fluorination) on receptor binding kinetics and metabolic stability is underexplored. Computational modeling studies are limited, hindering rational design [8].
SCH 221510 analogs show promising CNS activity but suffer from first-pass metabolism due to the tertiary alcohol moiety. Prodrug strategies (e.g., esterification) or deuterium incorporation at metabolically labile sites could enhance bioavailability [6] [8].
The scaffold’s potential in non-CNS indications (e.g., anticancer or antiviral applications) is untapped. Molecular docking suggests affinity for histone deacetylases (HDACs) and viral proteases, warranting empirical validation [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9